molecular formula C7H6N2O B12955975 Furo[3,2-b]pyridin-6-amine

Furo[3,2-b]pyridin-6-amine

Cat. No.: B12955975
M. Wt: 134.14 g/mol
InChI Key: IPUVYFWISQGDNW-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C7H6N2O. . The structure of this compound consists of a fused pyridine and furan ring system with an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones, followed by dehydrohalogenation . The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxylamines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Furo[3,2-b]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression . The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Furo[3,2-b]pyridin-6-amine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its versatility and potential .

Properties

IUPAC Name

furo[3,2-b]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUVYFWISQGDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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